5H-Cyclopenta(b)phenanthren-5-one

Description

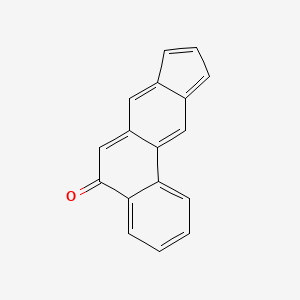

Structure

3D Structure

Properties

CAS No. |

80692-95-1 |

|---|---|

Molecular Formula |

C17H10O |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

cyclopenta[b]phenanthren-5-one |

InChI |

InChI=1S/C17H10O/c18-17-10-13-8-11-4-3-5-12(11)9-16(13)14-6-1-2-7-15(14)17/h1-10H |

InChI Key |

HDBVHBILKHCQQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=CC=CC4=CC3=CC2=O |

Origin of Product |

United States |

Significance of Polycyclic Aromatic Ketones in Contemporary Chemical Research

Polycyclic aromatic ketones (PAKs) are a class of compounds that have become increasingly important in various fields of chemical research. Their rigid, planar structures and conjugated π-systems impart unique electronic and photophysical properties, making them valuable as building blocks for advanced materials and as versatile intermediates in organic synthesis. nih.govwaseda.jp

The utility of PAKs in synthesis is significant. They serve as precursors in cross-coupling reactions to create a wide array of complex aromatic compounds used in the agrochemical and pharmaceutical industries. waseda.jpsciencedaily.com For example, reaction sequences involving a Diels-Alder cycloaddition followed by the extrusion of carbon monoxide from a ketone moiety are well-established methods for preparing larger polycyclic aromatic systems. mdpi.com Recent advancements have focused on overcoming the challenge of breaking the strong carbon-carbon bond of the ketone's acyl group, with new one-pot methods transforming aromatic ketones into more reactive aromatic esters, thereby broadening their synthetic applicability. waseda.jpsciencedaily.com This allows for a variety of chemical transformations, producing thioethers, amines, and ethers, among other functional groups. sciencedaily.com

In materials science, the unique optical and chemical properties of PAKs are exploited. ontosight.ai Polymers incorporating PAK derivatives, such as those containing carbazole (B46965) and triphenylamine (B166846) units, have been synthesized and investigated for their use in organic light-emitting diodes (OLEDs). korea.ac.kr These materials exhibit specific photoluminescence and electroluminescence characteristics, with emission peaks in the blue region of the spectrum, making them promising for device applications. korea.ac.kr The core structure of PAKs allows for systematic modification, enabling chemists to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, to achieve desired performance characteristics in electronic devices. nih.gov

Historical Development and Evolution of Cyclopenta B Phenanthrene Chemistry

The history of cyclopenta[b]phenanthrene chemistry is intrinsically linked to the broader study of polycyclic aromatic hydrocarbons, which began with the isolation of compounds from coal tar. wikipedia.orgwikipedia.org Phenanthrene (B1679779) itself was first isolated from coal tar in 1872, and its structure was confirmed shortly thereafter. wikipedia.org The exploration of its derivatives, including the cyclopenta-fused analogues, followed as synthetic methods in organic chemistry became more sophisticated.

Early research into cyclopenta-fused PAHs was often driven by their identification in environmental samples and their structural relationship to biologically significant molecules like steroids. nih.govcambridge.org The cyclopenta[a]phenanthrene ring system, an isomer of the [b]-fused system, forms the core of steroids, and research into these compounds provided a foundation for understanding the chemistry of related structures. cambridge.org

Theoretical Frameworks for Understanding Structural Features and Aromaticity in 5h Cyclopenta B Phenanthren 5 One Derivatives

Classical and Emerging Annulation Strategies for the Cyclopenta[b]phenanthrene Skeleton

Annulation, the formation of a new ring onto a pre-existing molecule, is a cornerstone of polycyclic aromatic hydrocarbon synthesis. chemrxiv.org For the cyclopenta[b]phenanthrene skeleton, this involves the strategic construction of both the phenanthrene core and the fused cyclopentenone ring.

Ring-Closing Reactions for Phenanthrene Core Construction

The synthesis of the phenanthrene nucleus is a critical first step in assembling the target molecule. Various classical and modern ring-closing reactions have been employed for this purpose.

One of the most established methods is the Haworth synthesis , which involves the Friedel-Crafts acylation of a suitable aromatic substrate with a cyclic anhydride (B1165640), followed by reduction and intramolecular cyclization to form the phenanthrene ring system. youtube.comyoutube.com For instance, the reaction of naphthalene (B1677914) with succinic anhydride in the presence of a Lewis acid like aluminum chloride initiates the sequence, which after subsequent reduction and cyclization steps, yields the phenanthrene core. youtube.com

Another powerful strategy is the Bardhan-Sengupta synthesis , which provides a classic route to phenanthrene derivatives. youtube.com This method involves the cyclodehydration of a substituted cyclohexanol (B46403) derivative, effectively closing the central ring onto an existing aromatic system. youtube.com

More contemporary approaches include aromatization-assisted ring-closing metathesis (RCM) . acs.orgnih.gov This method has been successfully applied to the synthesis of functionalized phenanthrenes, demonstrating its utility in constructing the terminal phenanthrene ring. acs.orgnih.gov

Cyclopentenone Moiety Formation via Intramolecular Cyclization

Once the phenanthrene core is in place, the next crucial step is the annulation of the five-membered cyclopentenone ring. Intramolecular cyclization reactions are pivotal in achieving this transformation.

An intramolecular Friedel-Crafts-type cyclization of vinyl chlorides has been shown to be an effective method for synthesizing cyclopentenones. organic-chemistry.org This approach involves the cyclization of readily available vinyl chloride-bearing arylacetic acid precursors. organic-chemistry.org

Furthermore, intramolecular alkylation of cyclopentenones offers a general route to conjoint ring systems. researchgate.net For instance, alkylative cyclization can occur at the γ' position to form fused ring systems. researchgate.net In cases where this position is blocked, cyclization can proceed to form fused hydrindenone structures. researchgate.net

The Nazarov cyclization and the Pauson-Khand reaction are other notable name reactions utilized in cyclopentenone synthesis. organic-chemistry.org Additionally, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals, can lead to the formation of 1-indanone (B140024) products, which are structurally related to the cyclopentenone moiety of the target molecule. organic-chemistry.org

An efficient total synthesis of cyclopenta[b]phenanthrenes has been reported starting from an optically pure Hajos-Parrish ketone. nih.govwustl.edu A key step in this synthesis is a neutral alumina-catalyzed Michael addition, followed by a series of reactions including aldol (B89426) condensation and acid-catalyzed cyclization to construct the cyclopenta[b]phenanthrene framework. nih.govwustl.edu

Photochemical Synthesis Routes for this compound Derivatives

Photochemical reactions offer unique pathways for the synthesis of complex polycyclic aromatic compounds, often proceeding under mild conditions and providing access to structures that are challenging to obtain through thermal methods.

Oxidative Photocyclization of Precursor Molecules

Oxidative photocyclization is a powerful tool for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. nih.govnih.gov This method typically involves the irradiation of a stilbene-like precursor in the presence of an oxidizing agent. nih.govthieme-connect.de The reaction proceeds through the formation of a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene system. nih.gov

The Mallory reaction is a classic example of oxidative photocyclization, where the UV-light-promoted E/Z isomerization of a stilbene (B7821643) derivative is followed by cyclization of the excited state and subsequent oxidation. nih.gov This methodology has been widely applied to the synthesis of various phenanthrenes. thieme-connect.de

Recent research has also explored the oxidative photocyclization of aromatic Schiff bases as a route to phenanthridine (B189435) derivatives, which are aza-analogues of phenanthrenes. nih.gov This approach highlights the versatility of photocyclization in constructing diverse polycyclic frameworks. nih.gov The synthesis of skeletally-diverse alkaloids has also been achieved using sequential oxidative photocyclizations. chemrxiv.org

Non-Oxidative Photoreactions in the Synthesis of Cyclopenta[b]phenanthrenes

While oxidative photocyclization is a common strategy, non-oxidative photoreactions also play a role in the synthesis of phenanthrene derivatives. rsc.org For example, certain diarylethenes can undergo a photochemical rearrangement upon UV irradiation to afford functionalized phenanthrenes. rsc.org This transformation proceeds through a 6π-electrocyclization to form a cyclic intermediate that subsequently rearranges to the final product. rsc.org

Furthermore, an efficient flow-photochemical synthesis of 5H-furanones has been developed, which provides insights into the torquoselectivity in cyclobutenone rearrangements. nih.gov While not a direct synthesis of the target molecule, this research contributes to the fundamental understanding of photochemical rearrangements that could be applied to the synthesis of related cyclopentenone-containing systems.

Transition Metal-Catalyzed Synthetic Methods

Transition metal catalysis has emerged as a highly efficient and versatile tool for the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons. benthamdirect.comnih.govresearchgate.netbenthamscience.com These methods often proceed with high atom economy and allow for the construction of intricate molecular architectures from simpler, readily available starting materials.

Palladium-catalyzed reactions have been particularly prominent in this area. An efficient palladium-catalyzed three-component cascade reaction has been developed for the construction of phenanthrene frameworks. rsc.org This transformation involves a sequence of a Suzuki-Maura coupling, alkyne insertion, and a final annulation via C-H activation to yield the phenanthrene derivatives. rsc.org Palladium-catalyzed multi-component annulation reactions involving multiple C-H activations have also been reported as a strategy to access cyclic ring systems. rsc.org

Furthermore, transition metal-catalyzed cycloisomerization reactions of readily available biphenyl (B1667301) derivatives containing an alkyne unit provide a modular route to substituted phenanthrenes. nih.govresearchgate.net Catalysts such as PtCl₂, AuCl, AuCl₃, GaCl₃, or InCl₃ can be used to effect this 6-endo-dig cyclization. nih.govresearchgate.net

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which share a similar structural motif with the target molecule, has been achieved through a manganese-catalyzed oxidation of the CH₂ group adjacent to the pyridine (B92270) moiety. rsc.orgrsc.org This demonstrates the potential of manganese catalysis in the selective oxidation of substrates to form cyclopentenone-fused systems.

Research Findings on Synthetic Methodologies

| Synthetic Approach | Key Reaction Type | Precursors | Catalysts/Reagents | Significance |

| Classical Annulation | Haworth Synthesis | Naphthalene, Succinic Anhydride | AlCl₃ | Established method for phenanthrene core construction. youtube.comyoutube.com |

| Bardhan-Sengupta Synthesis | Substituted Cyclohexanol Derivatives | Dehydrating Agents | Classic route to phenanthrene derivatives. youtube.com | |

| Ring-Closing Metathesis (RCM) | Diene Precursors | Grubbs Catalysts | Modern approach for functionalized phenanthrenes. acs.orgnih.gov | |

| Intramolecular Cyclization | Vinyl Chloride-bearing Arylacetic Acids | Lewis Acids | Forms the cyclopentenone moiety. organic-chemistry.org | |

| Photochemical Synthesis | Oxidative Photocyclization | Stilbene Derivatives | UV light, Oxidizing Agent (e.g., Iodine) | Access to complex PAHs under mild conditions. nih.govthieme-connect.de |

| Non-Oxidative Photorearrangement | Diarylethenes | UV light | Synthesis of functionalized phenanthrenes. rsc.org | |

| Transition Metal-Catalyzed Methods | Palladium-Catalyzed Annulation | Aryl Halides, Boronic Acids, Alkynes | Palladium Catalysts | Efficient cascade reaction for phenanthrene synthesis. rsc.org |

| Metal-Catalyzed Cycloisomerization | Biphenyl Derivatives with Alkyne Units | PtCl₂, AuCl, InCl₃ | Modular synthesis of substituted phenanthrenes. nih.govresearchgate.net | |

| Manganese-Catalyzed Oxidation | 2,3-Cyclopentenopyridine Analogues | Mn(OTf)₂, t-BuOOH | Selective oxidation to form cyclopentenone-fused systems. rsc.orgrsc.org |

Palladium-Catalyzed C-H Activation and Annulation for Cyclopenta-Fused Systems

Palladium catalysis has become a powerful tool for constructing complex organic molecules, including cyclopenta-fused systems. This is achieved through C-H activation and annulation reactions. These reactions offer an efficient way to create new rings by forming carbon-carbon bonds. rsc.orgdivyarasayan.org

One notable strategy involves a palladium-catalyzed three-component cascade reaction to build phenanthrene frameworks. rsc.org This process starts with a Suzuki-Miyaura coupling, followed by the insertion of alkynes and, finally, an annulation step through C-H activation to yield phenanthrene derivatives. rsc.org This method is versatile and can be used with a variety of starting materials, producing the desired products in good to excellent yields. rsc.org

Another approach is the palladium-catalyzed annulation of benzylamines and arynes via C-H activation, which is used to construct 5,6-dihydrophenanthridine (B3050675) derivatives. researchgate.net This one-pot method uses an aryne precursor and has proven effective in synthesizing a range of these compounds in moderate to good yields. researchgate.net Furthermore, palladium-catalyzed intramolecular cyclization and C-H activation reactions have been used to create fused cyclopentane-cyclopropane rings and other complex cyclic systems. divyarasayan.org

Recent research has also demonstrated a practical and effective palladium-catalyzed C-H activation/alkene insertion/annulation for synthesizing furans and cyclopropanes from cyclic 1,3-diketones or 1,3-indandione (B147059) and various alkenes. nih.gov

Here is a table summarizing palladium-catalyzed methods for synthesizing cyclopenta-fused systems:

| Reaction Type | Key Features | Starting Materials | Products |

| Three-component cascade | Suzuki-Miyaura coupling, alkyne insertion, C-H activation | Aryl halides, boronic acids, alkynes | Phenanthrene derivatives |

| Annulation of benzylamines and arynes | One-pot synthesis, C-H activation | Benzylamines, aryne precursors | 5,6-Dihydrophenanthridine derivatives |

| Intramolecular cyclization | C-H activation, formation of fused rings | Diene substrates | Fused cyclopentane-cyclopropane rings |

| C-H activation/alkene insertion/annulation | Excellent selectivity | Cyclic 1,3-diketones, alkenes | Furans and cyclopropanes |

Manganese-Catalyzed Oxidations in the Synthesis of Cyclopentenone Analogues

Manganese-catalyzed oxidation has emerged as a valuable method for synthesizing cyclopentenone analogues. This approach offers a direct and efficient way to introduce a ketone functional group into a five-membered ring system.

One significant application is the direct oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.orgresearchgate.net This reaction uses manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgresearchgate.net The reaction proceeds with high yield and excellent chemoselectivity in water at room temperature. rsc.orgresearchgate.net

Manganese oxides with octahedral molecular sieve structures have also been investigated as catalysts for the selective oxidation of cyclopentene (B43876). osti.gov Among the tested materials, a layered manganese oxide (OL-1) showed the highest conversion of cyclopentene and selectivity to cyclopentene oxide. osti.gov

A novel synthesis for acyl cyclopentenes has been developed using a manganese-catalyzed cascade reaction. This reaction involves the acceptorless-dehydrogenative coupling of cyclopropyl (B3062369) methanol (B129727) with a methyl ketone, followed by a radical-initiated ring expansion. nih.gov This method is catalyzed by an earth-abundant metal complex under mild conditions, producing water and hydrogen gas as byproducts. nih.gov

Below is a table summarizing manganese-catalyzed oxidation methods for cyclopentenone analogues:

| Catalyst | Oxidant | Substrate | Product | Key Features |

| Mn(OTf)₂ | t-BuOOH | 2,3-Cyclopentenopyridine analogues | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues | High yield, excellent chemoselectivity, occurs in water at 25°C. rsc.orgresearchgate.net |

| Layered Manganese Oxide (OL-1) | Hydrogen Peroxide | Cyclopentene | Cyclopentene Oxide | High conversion and selectivity. osti.gov |

| Earth-abundant Manganese Complex | None (Acceptorless) | Cyclopropyl Methanol and Methyl Ketone | Acyl Cyclopentenes | Cascade reaction, mild conditions, produces H₂O and H₂ as byproducts. nih.gov |

Other Metal-Mediated Cyclization and Coupling Reactions

Besides palladium and manganese, other transition metals are instrumental in the synthesis of this compound and related polycyclic systems through various cyclization and coupling reactions. thieme.de

Transition-metal catalyzed cycloisomerization reactions provide a modular route to substituted phenanthrenes and polycyclic heteroarenes. researchgate.netnih.govcapes.gov.br Catalysts such as platinum(II) chloride, gold(I) chloride, gold(III) chloride, gallium(III) chloride, or indium(III) chloride can convert readily available biphenyl derivatives containing an alkyne unit into phenanthrenes. nih.govcapes.gov.br This 6-endo-dig cyclization likely proceeds through the initial π-complexation of the alkyne, followed by an attack from the adjacent arene ring. nih.govcapes.gov.br This method allows for significant structural diversity in the resulting phenanthrene products. nih.govcapes.gov.br

Furthermore, the synthesis of 1,2,4-triphenyltriphenylene can be achieved through a Diels-Alder cycloaddition of phencyclone (B1215407) (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) with phenylacetylene (B144264). mdpi.com The initial adduct undergoes a facile cheletropic extrusion of carbon monoxide to yield the final product. mdpi.com

A summary of other metal-mediated reactions is provided in the table below:

| Catalyst | Reaction Type | Substrates | Products |

| PtCl₂, AuCl, AuCl₃, GaCl₃, InCl₃ | Cycloisomerization | Biphenyl derivatives with an alkyne unit | Substituted phenanthrenes |

| Not specified (thermal) | Diels-Alder [4+2] cycloaddition and cheletropic extrusion | Phencyclone, phenylacetylene | 1,2,4-Triphenyltriphenylene |

Electrochemical Synthesis Pathways and Anodic Oxidation Strategies

Electrochemical methods offer an alternative, environmentally friendly approach to synthesizing complex organic molecules. These methods can often be performed under mild conditions without the need for harsh chemical oxidants. While specific electrochemical syntheses of this compound are not extensively detailed in the provided search results, the principles of anodic oxidation can be applied to the synthesis of related structures.

For instance, a transition-metal-free oxidative cyclization of enynals to produce α-pyrone derivatives has been developed. rsc.org This reaction utilizes potassium persulfate (K₂S₂O₈) as an efficient oxygen source and C-H functionalization agent, leading to the formation of two C-O bonds in a regioselective manner. rsc.org Although this is not a direct electrochemical synthesis, it demonstrates the potential of oxidative cyclization strategies that could be adapted to electrochemical conditions.

The development of electrochemical pathways for the synthesis of this compound would align with the growing interest in sustainable and green chemistry. Future research in this area could focus on the direct anodic oxidation of suitable precursors to achieve the desired cyclopenta-fused phenanthrene core.

Multicomponent Reaction Strategies for the Synthesis of Related Polycyclic Ketones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product. nih.govnih.govbeilstein-journals.org This approach is valued for its high atom and step economy, which reduces waste and simplifies purification processes. nih.gov

Several MCRs have been employed in the synthesis of polycyclic ketones and related heterocyclic structures. For example, the Doebner reaction, a type of MCR, can be used to synthesize quinoline (B57606) derivatives. nih.gov An approach to the synthesis of Brequinar, an antiproliferative and immunosuppressant agent, involves a multicomponent Doebner reaction. nih.gov

Isonitrile-based MCRs are another important class of reactions that have been widely used in the synthesis of active pharmaceutical ingredients. nih.gov These reactions are known for their ability to generate molecular complexity in a single step. nih.gov

Metal-catalyzed MCRs, particularly those using palladium and copper, are also powerful tools for synthesizing heterocyclic compounds. beilstein-journals.org For instance, a palladium-catalyzed three-component annulation reaction involving multiple C-H activations has been developed to create succinimide-fused tricyclic scaffolds. rsc.org

While the direct application of these specific MCRs to the synthesis of this compound is not explicitly detailed, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes to this and related polycyclic ketones.

Advances and Challenges in the Efficient and Selective Synthesis of this compound

The synthesis of this compound and its analogues has seen significant advancements through the development of novel catalytic systems and reaction strategies. Metal-catalyzed reactions, particularly those involving palladium and manganese, have enabled more efficient and selective construction of the complex polycyclic framework. rsc.orgrsc.org The use of C-H activation, annulation, and multicomponent reactions has streamlined synthetic routes, often leading to higher yields and greater structural diversity. rsc.orgrsc.orgresearchgate.net

Despite these advances, several challenges remain. The development of more sustainable and environmentally friendly synthetic methods is a key area of focus. This includes the use of earth-abundant metal catalysts, such as manganese, and the exploration of electrochemical pathways to reduce reliance on hazardous reagents. nih.govrsc.org

Achieving high regioselectivity and stereoselectivity in these complex transformations is another ongoing challenge. While many of the current methods offer good to excellent selectivity, there is always room for improvement to minimize the formation of unwanted byproducts and simplify purification processes.

Furthermore, expanding the substrate scope of these reactions to allow for the synthesis of a wider range of functionalized analogues of this compound is crucial for exploring their potential applications in materials science and medicinal chemistry. The development of robust and versatile synthetic methodologies will continue to be a driving force in this field.

Mechanistic Insights into Cyclization and Ring-Forming Reactions

The formation of the characteristic five-membered ring fused to the phenanthrene core in this compound can be achieved through several synthetic routes, each with its own distinct mechanism. These reactions often involve the formation of key intermediates that dictate the final product.

Radical-mediated reactions offer a powerful strategy for the construction of complex aromatic systems. In the context of forming phenanthrene-type structures, which are precursors to this compound, radical-radical reactions can induce ring expansions. For instance, the reaction between a methyl radical and a fluorenyl radical can lead to the formation of phenanthrene through a five-membered ring expansion mechanism. nih.gov While the primary product is phenanthrene, this pathway highlights the potential for radical-driven rearrangements in the formation of polycyclic aromatic hydrocarbons. nih.gov

The generation of radical intermediates is often a key step in these synthetic sequences. While not directly involving this compound, the synthesis of related cyclopenta-fused systems has been shown to proceed through radical mechanisms. For example, a cyclopenta-fused dibenzo[b,d]thiophene-co-phenanthrene macrocyclic tetraradicaloid has been synthesized and isolated, demonstrating the stability and importance of radical intermediates in the formation of such complex structures. rsc.org

Further mechanistic insights from computational studies on the regioselective radical C-H trifluoromethylation of aromatic compounds suggest that the stability of radical intermediates plays a crucial role in determining the reaction outcome. elsevierpure.com These studies, while not directly on this compound, provide a framework for understanding how radical stability can influence the regioselectivity of reactions involving large aromatic systems.

Acid-catalyzed cyclization is a common method for the synthesis of this compound and its analogs. These reactions proceed through carbocationic intermediates. An efficient synthesis of cyclopenta[b]phenanthrenes involves an acid-catalyzed cyclization of a diketone as a key step to form the A ring of the target molecule. nih.gov This process relies on the generation of a carbocation, which then undergoes an intramolecular electrophilic attack on an aromatic ring to close the five-membered ring.

The formation of five-membered rings on polyaromatic hydrocarbon frameworks, such as in the formation of fluorene (B118485) from biphenyl, has been described to proceed through a Methyl-Addition-Cyclization (MAC) mechanism, which involves carbocationic intermediates. researchgate.net This type of mechanism, involving the addition of a methyl group followed by cyclization, provides a plausible pathway for the formation of the cyclopenta-fused ring system in this compound precursors.

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, represent another important class of transformations for synthesizing and modifying polycyclic aromatic compounds. libretexts.orgyoutube.comyoutube.com These reactions are characterized by their high stereoselectivity and the absence of ionic or radical intermediates. libretexts.org

A key example of a pericyclic reaction relevant to derivatives of this compound is the Diels-Alder reaction. For instance, phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one), a derivative of the core structure, undergoes a [4+2] cycloaddition with dienophiles like phenylacetylene. mdpi.com This reaction initially forms a transient norbornadien-7-one derivative, which then readily undergoes a cheletropic extrusion of carbon monoxide to yield the final aromatic product. mdpi.com

The conditions of the reaction, such as heat or light, can influence the outcome of pericyclic reactions. libretexts.org While the Diels-Alder reaction is typically thermally allowed, other pericyclic reactions, such as certain electrocyclic reactions, can be promoted by photochemical activation. libretexts.orgyoutube.com These principles govern the potential for molecular rearrangements and the formation of specific isomers in the synthesis of complex polycyclic systems.

The table below summarizes the key reaction types and their mechanistic features in the context of this compound and related structures.

| Reaction Type | Key Mechanistic Feature | Example |

| Radical-Radical Reaction | Ring expansion via radical intermediates | Formation of phenanthrene from methyl and fluorenyl radicals nih.gov |

| Acid-Catalyzed Cyclization | Intramolecular electrophilic attack by a carbocation | Synthesis of cyclopenta[b]phenanthrenes from a diketone precursor nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition followed by cheletropic extrusion | Reaction of phencyclone with phenylacetylene mdpi.com |

Photoreactivity and Photochemical Transformation Mechanisms

The interaction of this compound and its derivatives with light can induce a range of chemical transformations. Understanding the underlying photochemical mechanisms is essential for applications in areas such as materials science and photochemistry.

Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent deactivation pathways determine the photochemical outcome. Theoretical studies on related poly-cyclopenta-dithiophene-benzothiadiazole oligomers show that the lowest excited states are often characterized by a mixture of locally excited (LE) and charge-transfer (CT) character. mdpi.com The vertical excitation energies and the nature of these excited states can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com

The excited-state dynamics, including the lifetimes of different excited states, are crucial for understanding photoreactivity. In naphthalene-based azo dyes, for example, systematic studies have revealed a relationship between the electron-donating strength of substituents and the excited-state lifetimes. rsc.org More electron-donating groups lead to longer-lived excited states. rsc.org This principle can be extrapolated to understand how substituents on the this compound framework might influence its photochemical behavior.

The following table presents theoretical data on the vertical excitation energies of a related monomer, illustrating the influence of the computational method on the results.

| Computational Method | Basis Set | S1 Excitation Energy (eV) |

| B3LYP | def2-SVP | 2.51 mdpi.com |

| PBE0 | def2-SVP | 2.64 mdpi.com |

| BHandHLYP | def2-SVP | 3.04 mdpi.com |

| CAM-B3LYP | 6-31G | 3.07 mdpi.com |

| ωB97XD | 6-31G | 3.09 mdpi.com |

| ADC(2) | def2-SVP | 3.33 mdpi.com |

A significant photochemical reaction of ketones, including derivatives of this compound, is decarbonylation, the loss of a carbon monoxide (CO) molecule. This process often occurs from an excited state. While direct photochemical decarbonylation of the parent this compound is not extensively detailed in the provided search results, the cheletropic extrusion of carbon monoxide from a transient intermediate in the synthesis of 1,2,4-triphenyltriphenylene from phencyclone is a well-established thermal process that hints at the lability of the carbonyl group in this system. mdpi.com

Photodecomposition can also proceed through other pathways. The specific mechanisms are highly dependent on the structure of the molecule and the reaction conditions. For many polycyclic aromatic compounds, photodegradation can involve oxidation, dimerization, or other complex rearrangements initiated from the excited state.

Photo-induced Electron Transfer (PET) Processes and Their Chemical Consequences

Photo-induced electron transfer (PET) processes in this compound involve the absorption of light, leading to an excited state that can either donate or accept an electron to or from another molecule. This event initiates a cascade of chemical reactions. The efficiency and outcome of these PET processes are highly dependent on the solvent, the presence of electron donors or acceptors, and the specific substitution pattern on the aromatic framework.

The chemical consequences of these PET processes are diverse. For instance, in the presence of an electron donor, the excited ketone can be reduced to a radical anion. This species can then undergo further reactions, such as dimerization or protonation, leading to the formation of photoproducts like pinacols. Conversely, with an electron acceptor, the excited ketone can be oxidized to a radical cation, initiating a different set of chemical transformations.

Oxidative and Reductive Chemical Transformations

The chemical reactivity of this compound is characterized by its susceptibility to both oxidative and reductive transformations, targeting either the cyclopentenone moiety or the extended aromatic system.

Selective Oxidation Reactions on the Cyclopenta[b]phenanthrene Core

The extended aromatic system of the cyclopenta[b]phenanthrene core is relatively resistant to oxidation under mild conditions due to its aromatic stability. However, under more forcing conditions or with potent oxidizing agents, oxidative degradation of the aromatic rings can occur. The selectivity of these reactions is often poor, leading to a mixture of products.

One notable selective oxidation is the Baeyer-Villiger oxidation of the ketone group in this compound. This reaction, typically carried out with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group, yielding a lactone. This transformation effectively converts the five-membered cyclopentenone ring into a six-membered lactone ring.

Reduction Chemistry of the Ketone and Aromatic Subunits

The reduction of this compound can be directed towards either the ketone functionality or the aromatic rings, depending on the choice of reducing agent and reaction conditions.

The carbonyl group is readily reduced to a secondary alcohol, 5H-cyclopenta[b]phenanthren-5-ol, using standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Further reduction to remove the hydroxyl group and form the corresponding methylene (B1212753) compound, 5H-cyclopenta[b]phenanthrene, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

The reduction of the aromatic subunits requires more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions (e.g., Birch reduction). These methods can lead to the saturation of one or more of the aromatic rings, yielding partially or fully hydrogenated derivatives. The regioselectivity of these reductions can be influenced by the substitution pattern on the aromatic core.

Electrophilic and Nucleophilic Reaction Pathways on the this compound Framework

The dual nature of the this compound framework, possessing both electron-rich aromatic rings and an electron-deficient carbonyl group, allows for a variety of electrophilic and nucleophilic reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur on the electron-rich phenanthrene portion of the molecule. The directing effects of the fused ring system and the deactivating effect of the carbonyl group will influence the position of substitution.

Nucleophilic attack is primarily directed at the electrophilic carbon atom of the carbonyl group. This is a key step in many reactions, including reductions with hydrides, Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form alkenes at the C5 position. Nucleophilic addition to the α,β-unsaturated system of the cyclopentenone ring (Michael addition) is also a possible reaction pathway.

Ring Expansion and Contraction Reactions of the Fused Cyclopentenone Moiety

The fused cyclopentenone ring of this compound can undergo synthetically useful ring expansion and contraction reactions.

A key example of ring expansion is the Tiffeneau-Demjanov rearrangement. This reaction sequence typically involves the formation of a cyanohydrin from the ketone, followed by reduction of the nitrile to an amine and subsequent diazotization. The resulting unstable diazonium salt can then undergo rearrangement with expansion of the five-membered ring to a six-membered ring, yielding a derivative of dibenzo[a,c]anthracen-9-one.

Ring contraction reactions are less common but can be envisaged through mechanisms such as a Favorskii-type rearrangement under specific basic conditions, potentially leading to the formation of a cyclobutane (B1203170) derivative, although this is often a more challenging transformation.

Functionalization Reactions and Derivatization Strategies of this compound

A wide range of functionalization reactions and derivatization strategies can be employed to modify the this compound scaffold, enabling the synthesis of a diverse library of related compounds.

Functionalization can be achieved at several key positions:

The Carbonyl Group: As previously mentioned, the ketone can be converted into an alcohol, an alkene (via Wittig reaction), or an oxime.

The α-Position to the Carbonyl: The methylene group adjacent to the carbonyl (C4) can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

The Aromatic Rings: Electrophilic substitution reactions provide a direct route to introduce functional groups such as nitro, halo, and acyl groups onto the phenanthrene backbone. These groups can then be further transformed into other functionalities. For example, a nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions.

These derivatization strategies are crucial for tuning the electronic and steric properties of the molecule, which is important for applications in materials science and medicinal chemistry.

Advanced Spectroscopic Analysis and Structural Elucidation of 5h Cyclopenta B Phenanthren 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail regarding the carbon-hydrogen framework. For 5H-Cyclopenta(b)phenanthren-5-one and its derivatives, both one-dimensional and two-dimensional NMR techniques are indispensable for unambiguous signal assignment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative typically displays signals in the aromatic region, corresponding to the protons on the phenanthrene (B1679779) core, and may show signals for any substituents. For instance, in a derivative like 5,10-dibromo-1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one, the aromatic protons appear as doublets and multiplets in the range of δ 7.36-7.65 ppm. rsc.org The chemical shifts and coupling patterns of these protons are crucial for determining their relative positions on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. In derivatives of this compound, the carbonyl carbon (C=O) of the five-membered ring is characteristically deshielded, appearing at a downfield chemical shift, often in the range of δ 190-220 ppm. careerendeavour.comyoutube.com Aromatic carbons resonate in the typical region of δ 110-140 ppm. careerendeavour.com For example, in a saturated cyclopenta[b]phenanthrenone derivative, the carbonyl carbon appears at δ 212.4 ppm, while the aromatic carbons of a related analogue appear between δ 113.3 and 155.8 ppm. nih.gov Quaternary carbons, those without attached protons, generally exhibit weaker signals. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound/Derivative | Technique | Key Chemical Shifts (δ, ppm) |

| 5,10-dibromo-1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | ¹H NMR | 7.36-7.65 (aromatic protons) rsc.org |

| Saturated cyclopenta[b]phenanthrenone | ¹³C NMR | 212.4 (C=O), 19.3-80.4 (aliphatic and other carbons) nih.gov |

| Aromatic cyclopenta[b]phenanthrenone | ¹³C NMR | 219.7 (C=O), 113.3-155.8 (aromatic carbons) nih.gov |

| 4'-chloroacetophenone (for comparison) | ¹³C NMR | ~200 (C=O), ~130-140 (aromatic carbons) youtube.com |

While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of complex derivatives. These experiments reveal correlations between different nuclei, allowing for the definitive assignment of the intricate proton and carbon frameworks.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within individual spin systems, such as those on the aromatic rings of the phenanthrene core.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule, for instance, connecting substituents to the main polycyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is invaluable for determining the stereochemistry and three-dimensional structure of the molecule.

JRES (J-Resolved Spectroscopy): This technique separates chemical shifts and coupling constants onto two different axes, simplifying the analysis of complex multiplets in the ¹H NMR spectrum.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, even in highly substituted and structurally complex derivatives of this compound.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a precise molecular formula. nih.gov

The fragmentation patterns observed in the mass spectrum offer crucial structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and the connectivity of the molecular skeleton. For instance, in the mass spectrum of a derivative of 5H-cyclopenta[2,1-b:3,4-b']dipyridin-5-one, the loss of a methyl group (CH₃) from the molecular ion is observed. researchgate.net In other polycyclic aromatic ketones, the fragmentation often involves the loss of carbon monoxide (CO), which is characteristic of the carbonyl group.

Metabolites of cyclopenta[a]phenanthrene derivatives have been identified based on their mass spectra, correlating the fragmentation patterns with their proposed structures. nih.govnih.gov

Table 2: Mass Spectrometry Data for Selected Cyclopenta[a]phenanthrene Derivatives

| Compound/Derivative | Ionization Method | Key Fragments/Observations |

| Metabolites of 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one | Not specified | Identification based on correlation of mass spectra with proposed structures. nih.gov |

| 5-hydroxy-5-methyl-5H-cyclopenta[2,1-b:3,4-b']dipyridine | Not specified | Loss of CH₃ from the molecular ion. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly adept at identifying characteristic functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound and its derivatives, the most prominent and diagnostic absorption band is typically the stretching vibration of the carbonyl group (C=O) in the five-membered ring. This strong band usually appears in the region of 1710-1730 cm⁻¹. For example, a saturated cyclopenta[b]phenanthrenone derivative shows a C=O stretch at 1713 cm⁻¹, while an aromatic analogue exhibits this stretch at 1722 cm⁻¹. nih.gov Other characteristic bands include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). nih.govnist.gov

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | IR | 1713-1722 | nih.gov |

| Aromatic C=C | IR | 1450-1600 | nih.gov |

| Aromatic C-H | IR | 3000-3100 | nih.gov |

| Ring Deformation/Stretching | Raman | 1200-1600 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Features

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation. The extended π-system of the phenanthrene core in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectra of phenanthrene derivatives are complex and are influenced by the position and nature of substituents. capes.gov.br The introduction of a carbonyl group and the fusion of the five-membered ring alter the electronic structure compared to the parent phenanthrene. The UV-Vis spectrum of a phenanthrenone (B8515091) derivative can show a maximum absorption (λ_max) that is shifted depending on the substituents. For example, a methylene (B1212753) derivative of a phenanthrenone shows a blueshift (λ_max = 257 nm) compared to the parent ketone (λ_max = 264 nm) due to a disruption of conjugation, while a hydroxyl derivative exhibits a redshift (λ_max = 267 nm) due to the electron-donating effect of the hydroxyl group. rsc.org The UV-Vis spectra of metabolites of cyclopenta[a]phenanthrenes have been used as a basis for their identification. nih.gov

Table 4: UV-Vis Absorption Data for Selected Phenanthrenone Derivatives

| Compound/Derivative | Solvent | λ_max (nm) | Reference |

| Phenanthrenone derivative 1 | Not specified | 264 | rsc.org |

| Methylene derivative 3 | Not specified | 257 | rsc.org |

| Hydroxyl derivative 2 | Not specified | 267 | rsc.org |

| 5-hydroxy-5-methyl-5H-cyclopenta[2,1-b:3,4-b']dipyridine | Not specified | 232, 262, 288, 328, 343 | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for establishing the absolute stereochemistry of chiral centers and for understanding the planarity and distortions of the polycyclic system.

For derivatives of this compound, single-crystal X-ray analysis has been used to confirm the molecular structure and stereochemistry. For example, the structure of (1R,11bR)-11b-Hydroxy-1,3-dimethyl-2,11b-dihydro-1H-cyclopenta[l]phenanthren-2-one was determined by this method. rsc.org Similarly, the stereochemistry of all chiral centers in a cyclopenta[b]phenanthrenone derivative was established through X-ray diffraction analysis of a related compound. nih.gov X-ray crystallography has also been instrumental in studying more complex systems, such as the binding of cyclopenta-pyrimidinyl dihydroquinoxalinone analogues to tubulin. nih.gov The crystallographic data for 1,2,4-triphenyltriphenylene, a product derived from a cyclopenta[l]phenanthren-2-one, reveals a monoclinic crystal system with space group P2₁/c. mdpi.com

Table 5: X-ray Crystallography Data for a Related Compound

| Compound | Crystal System | Space Group | Key Findings | Reference |

| 1,2,4-Triphenyltriphenylene | Monoclinic | P2₁/c | The structure was solved by dual-space methods and refined by full-matrix least squares. | mdpi.com |

Application of Advanced Spectroscopic Techniques for Probing Reaction Mechanisms and Dynamics

The elucidation of reaction mechanisms and dynamics for complex organic molecules such as this compound relies heavily on the application of advanced spectroscopic techniques. These methods provide invaluable insights into the transient intermediates, transition states, and kinetic profiles that govern chemical transformations. While direct and extensive research on the reaction dynamics of this compound is not widely documented, the principles and applications of these techniques can be understood through studies of analogous polycyclic aromatic ketones and related reaction types.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy (TAS) and time-resolved fluorescence, are particularly powerful for monitoring the evolution of chemical species on timescales ranging from femtoseconds to seconds. These methods allow for the direct observation of short-lived intermediates that are often undetectable by conventional spectroscopic means. For instance, in reactions involving this compound, such as photochemical transformations or cycloaddition reactions, TAS could be employed to identify and characterize the excited triplet states, radical ions, or transient adducts that may form.

In a hypothetical photochemical reaction, the initial excitation of this compound with a laser pulse would populate the first excited singlet state (S1). Through intersystem crossing (ISC), this can lead to the formation of a longer-lived triplet state (T1). TAS can monitor this process by probing the characteristic absorption of the T1 state. The kinetics of the rise and decay of the triplet-triplet absorption signal would provide quantitative data on the rate of ISC and the lifetime of the triplet state, respectively. This information is crucial for understanding the initial steps of many photochemical reactions.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a critical complementary tool to experimental spectroscopy. DFT calculations can be used to predict the geometries, energies, and spectroscopic signatures of reactants, products, transition states, and intermediates. For a potential Diels-Alder reaction of a derivative of this compound, DFT could be used to model the reaction pathway, determine whether the reaction is likely to be concerted or stepwise, and calculate the activation barriers for competing pathways. These theoretical predictions can then guide the design of spectroscopic experiments aimed at detecting the predicted intermediates.

Detailed Research Findings from Analogous Systems

While specific data tables for the reaction dynamics of this compound are not available in the literature, we can examine findings from similar compounds to illustrate the power of these techniques. For example, studies on the photophysical properties of 5H-dibenzo(a,d)cyclohepten-5-one, a structurally similar aromatic ketone, have utilized fluorescence and triplet-triplet absorption spectroscopy to characterize its excited states. nih.gov These studies have successfully measured the decay parameters of the triplet state under various conditions, providing a model for how the excited state dynamics of this compound could be investigated. nih.gov

In the context of cycloaddition reactions, research on phencyclone (B1215407) (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one), which shares the cyclopenta-fused phenanthrene core, has shown that it undergoes Diels-Alder reactions that proceed through transient intermediates. mdpi.com Although these intermediates were not directly observed spectroscopically in the cited study, the reaction progress was monitored by the disappearance of the colored reactant. mdpi.com This highlights an opportunity for the application of time-resolved spectroscopy to directly detect and characterize the fleeting cycloadducts in such reactions.

The following table summarizes hypothetical spectroscopic data that could be obtained from a time-resolved study of a reaction of a this compound derivative, based on findings from analogous systems.

| Transient Species | Spectroscopic Technique | Key Spectroscopic Signature (Hypothetical) | Kinetic Information Obtainable |

| Triplet Excited State | Transient Absorption Spectroscopy | Broad absorption band in the visible region (e.g., 450-600 nm) | Intersystem crossing rate, triplet lifetime |

| Radical Cation | Transient Absorption Spectroscopy | Sharp absorption peaks in the near-IR region | Formation and decay kinetics |

| Diels-Alder Adduct | Time-Resolved NMR | Appearance of new signals corresponding to sp3-hybridized carbons | Rate of adduct formation and subsequent reaction |

| Reaction Intermediate | Rapid-Scan FT-IR | Characteristic vibrational bands of transient functional groups | Lifetime and conversion rate of the intermediate |

Advanced Applications and Strategic Role of 5h Cyclopenta B Phenanthren 5 One in Organic Synthesis and Materials Science

5H-Cyclopenta(b)phenanthren-5-one as a Versatile Synthetic Building Block

The inherent reactivity of the carbonyl group and the extended aromatic system make this compound a valuable precursor for constructing larger, more intricate molecular architectures.

The cyclopenta[b]phenanthrene skeleton is a key structural motif that can be elaborated into more complex polycyclic aromatic hydrocarbons (PAHs). The synthesis of such complex molecules is a significant challenge in organic chemistry, driven by the unique properties and potential applications of these warped carbon-rich structures.

An efficient, enantiospecific total synthesis of cyclopenta[b]phenanthrenes has been reported, starting from an optically pure Hajos-Parrish ketone. nih.gov This multi-step process, which includes a key Michael addition, Krapcho decarbomethoxylation, and various cyclizations, underscores the utility of cyclopentanone-fused scaffolds in building architecturally complex molecules. nih.gov Although this synthesis builds the core structure rather than starting with it, it highlights the importance and complexity of accessing this class of compounds.

Furthermore, a related compound, 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one (phencyclone), serves as a classic example of how this type of ketone is used to build larger systems. Through a Diels-Alder reaction with an alkyne followed by a cheletropic extrusion of carbon monoxide, phencyclone (B1215407) is a precursor to triphenylene (B110318) derivatives. mdpi.com This reaction sequence demonstrates a powerful strategy for extending the polycyclic framework.

Table 1: Synthesis of a Triphenylene Derivative using a Phencyclone Precursor

| Reactants | Product | Solvent | Yield |

|---|---|---|---|

| Phencyclone and Phenylacetylene (B144264) | 1,2,4-Triphenyltriphenylene | CPME | High |

Data derived from a study on renewable solvents for Diels-Alder reactions. mdpi.com

This established reactivity suggests that this compound could similarly serve as a diene or dienophile in cycloaddition reactions, providing a pathway to novel, larger PAHs with tailored properties.

The introduction of heteroatoms into the polycyclic aromatic framework can dramatically alter the electronic and physical properties of a molecule, opening up new applications. The this compound scaffold is a strategic starting point for the synthesis of various heterocyclic compounds.

Research has demonstrated the synthesis of derivatives of 5H-Cyclopenta[2,1-b:3,4-b']dipyridin-5-one, a diaza-analogue of the target compound. researchgate.net The synthesis of these nitrogen-containing systems, which exhibit interesting redox properties, illustrates how the fundamental carbon skeleton can be modified to create new heterocyclic structures. researchgate.net The development of synthetic routes to phenanthridinones, which are nitrogen-containing heterocyclic cores found in many bioactive natural products, further showcases the importance of the phenanthrene (B1679779) moiety in heterocyclic chemistry. nih.gov Modern synthetic methods, including C-H activation and coupling reactions, are continuously being developed to access these valuable scaffolds. nih.gov

The strategic placement of the ketone in this compound allows for a range of chemical transformations, such as condensation reactions with amines or other nucleophiles, to form nitrogen, oxygen, or sulfur-containing heterocyclic rings fused to the core phenanthrene structure.

Integration into Functional Materials for Optoelectronic Applications

The rigid and planar structure of the cyclopenta[b]phenanthrene core imparts favorable electronic properties, making it an attractive candidate for use in organic electronic devices.

Derivatives of the cyclopenta-phenanthrene family have been successfully employed as key components in organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in display technology. researchgate.net For instance, novel blue-emitting materials based on 4H-cyclopenta[def]phenanthrene have been synthesized and shown to form stable amorphous films with high thermal stability, a crucial property for device longevity. researchgate.net

In a similar vein, researchers have designed and synthesized emitting materials based on indeno-phenanthrene/triphenylene amine derivatives for use in blue OLEDs. nih.gov These materials, when used as the emitting layer, have resulted in devices with high efficiency and excellent color purity. nih.gov The core structure contributes to a wide energy band gap, which is necessary for blue light emission. nih.gov Beyond OLEDs, polycyclic aromatic hydrocarbons featuring fused five-membered rings are explored as organic semiconductors in applications like organic thin-film transistors (OTFTs). Z-shaped PAHs with embedded five-membered rings have been synthesized and shown to have promising hole transport characteristics due to their close π-stacking in the solid state. rsc.org

The performance of optoelectronic devices is directly linked to the intrinsic properties of the materials used. For OLEDs incorporating cyclopenta-phenanthrene derivatives, key performance metrics have been thoroughly investigated.

Table 2: Performance of Blue OLEDs with Indeno-Phenanthrene/Triphenylene Amine Emitter

| Metric | Value | Conditions |

|---|---|---|

| Luminous Efficiency | 3.62 cd/A | at 20 mA/cm² |

| Power Efficiency | 1.83 lm/W | at 20 mA/cm² |

| External Quantum Efficiency | 2.82% | at 20 mA/cm² |

| CIE Coordinates | (0.16, 0.15) | at 6.0 V |

Data from a study on blue OLEDs using 10,10-dimethyl-N,N-diphenyl-10H-indeno[1,2-b]triphenylen-12-amine as the emitter. nih.gov

These results demonstrate the potential of the core scaffold to produce materials with the high efficiencies and specific color coordinates required for display applications. nih.gov The optoelectronic properties of these materials, such as their emission spectra, are fine-tuned through chemical modification of the parent structure. For example, devices using 2-[10-(4,4-dioctyl-4H-cyclopenta[def]phenanthrene-2-yl)-9-anthryl]-4,4-dioctyl-4H-cyclopenta[def]phenanthrene (OCPA) as the emitter produce a bright blue emission with CIE coordinates very close to the NTSC standard blue. researchgate.net The study of these molecules also involves electrochemical analysis, such as cyclic voltammetry, to determine their redox behavior and energy levels (HOMO/LUMO), which are critical for designing efficient device architectures. rsc.org

Exploration of Catalytic and Organocatalytic Applications

The rigid, well-defined three-dimensional structure of the this compound framework makes it an appealing scaffold for the design of new ligands and organocatalysts. The ability to introduce functional groups at specific positions allows for the creation of chiral environments suitable for asymmetric catalysis.

A significant example is the design and synthesis of coplanar atropochiral ligands based on 5H-Cyclopenta[2,1-b:3,4-b']dipyridine, a diaza-analogue of the core structure of interest. nih.gov These bipyridine ligands, which possess axial chirality, have been successfully applied in copper-catalyzed asymmetric ring-opening reactions, demonstrating high efficiency and stereoselectivity. nih.gov The success of this related system strongly suggests that chiral derivatives of this compound could also function as effective ligands in a variety of transition metal-catalyzed transformations. The rigid backbone can help in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in catalytic reactions.

Development of Novel Chemical Probes and Research Tools Utilizing the this compound Framework

The rigid, planar, and electron-rich structure of this compound provides a versatile scaffold for the design of novel chemical probes and research tools. Its unique photophysical properties, inherent to cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), make it an attractive candidate for applications in cellular imaging, biosensing, and as a molecular rotor. nih.govrsc.orgnih.gov The core structure can be strategically functionalized to modulate its fluorescence, enabling the development of probes that are sensitive to their local environment.

The development of fluorescent probes based on related cyclopenta-fused aromatic systems has demonstrated the potential of this class of compounds. For instance, derivatives of cyclopenta[b]naphthalene have been synthesized to act as fluorescent molecular rotors. rsc.org These molecules exhibit viscosity-sensitive fluorescence emission, a property that is highly valuable for probing intracellular environments, such as changes in membrane fluidity. The design typically follows a donor-π-acceptor (D-π-A) motif, where the cyclopenta-fused ring system serves as the π-bridge. rsc.org

Furthermore, research into cyclopenta-fused polycyclic aromatic hydrocarbons has led to the development of bioimaging agents. nih.govacs.org Certain derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. nih.govacs.org This property is particularly advantageous for reducing background noise in cellular imaging applications.

The synthesis of functionalized this compound derivatives can be achieved through various established synthetic methodologies. The cyclopentanone (B42830) moiety provides a convenient handle for introducing a variety of functional groups that can act as recognition elements for specific analytes or cellular components. nih.gov For example, the introduction of amine groups can enhance the solvatochromic properties of the fluorophore, leading to significant shifts in emission spectra in response to changes in solvent polarity. nih.gov

The following table summarizes key research findings on the development of chemical probes and research tools based on frameworks structurally related to this compound, highlighting the potential applications of this specific compound.

| Research Area | Key Findings | Potential Application for this compound Framework |

| Fluorescent Molecular Rotors | Cyclopenta[b]naphthalene dyes with a donor-acceptor structure exhibit viscosity-sensitive fluorescence. rsc.org | Development of probes for measuring intracellular viscosity and membrane fluidity. |

| Bioimaging Agents | Cyclopenta-fused PAHs have been developed as AIEgens for leukemia macrophage cell imaging. nih.govacs.org | Design of targeted fluorescent probes for specific cell lines or organelles with low background signal. |

| Solvatochromic Fluorophores | Naphthalene-containing fluorophores with a cyclopentane (B165970) moiety show significant Stokes shifts that are sensitive to solvent polarity. nih.gov | Creation of probes to report on changes in the polarity of microenvironments within cells. |

| Neurosteroid Analogs | An efficient synthesis of cyclopenta[b]phenanthrenes structurally related to neurosteroids has been developed. nih.gov | Development of research tools to study neurosteroid receptors and their function. |

The versatility of the this compound core, combined with the proven success of related cyclopenta-fused systems, underscores its significant potential in the development of sophisticated chemical probes and research tools for a wide range of applications in chemistry, biology, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.